molecular formula C15H26ClN B11757428 4-(Adamantan-2-yl)piperidine hydrochloride

4-(Adamantan-2-yl)piperidine hydrochloride

Cat. No.: B11757428
M. Wt: 255.82 g/mol
InChI Key: HIWILRWOPXUFGO-UHFFFAOYSA-N
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Description

4-(Adamantan-2-yl)piperidine hydrochloride is a chemical compound that combines the structural features of adamantane and piperidine. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, while piperidine is a six-membered nitrogen-containing heterocycle. The combination of these two structures results in a compound with interesting chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-2-yl)piperidine hydrochloride typically involves the reaction of adamantane derivatives with piperidine. One common method includes the reduction of quaternary adamantan-1-ylpyridinium salts with sodium borohydride in ethanol, followed by reaction with benzene in a trifluoromethanesulfonic acid medium . This process yields adamantyl-containing phenylpiperidines, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the adamantane or piperidine moieties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

4-(Adamantan-2-yl)piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Adamantan-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological membranes, potentially altering their properties and affecting cellular processes. The piperidine ring can interact with neurotransmitter receptors and enzymes, influencing neurological and psychiatric functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Adamantan-2-yl)piperidine hydrochloride is unique due to the combination of the adamantane and piperidine structures. This combination imparts the compound with distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C15H26ClN

Molecular Weight

255.82 g/mol

IUPAC Name

4-(2-adamantyl)piperidine;hydrochloride

InChI

InChI=1S/C15H25N.ClH/c1-3-16-4-2-12(1)15-13-6-10-5-11(8-13)9-14(15)7-10;/h10-16H,1-9H2;1H

InChI Key

HIWILRWOPXUFGO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2C3CC4CC(C3)CC2C4.Cl

Origin of Product

United States

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